molecular formula C10H7FN2O3S2 B2616320 5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 866813-11-8

5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2616320
CAS No.: 866813-11-8
M. Wt: 286.3
InChI Key: DXEPGHXDOUIOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a thioxo group and a sulfonyl group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the sulfide derivative.

    Substitution: The major products are the substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as an inhibitor of certain enzymes due to its sulfonyl and thioxo groups.

    Medicine: It is being investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thioxo group can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Uniqueness

The presence of the fluorine atom in 5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3S2/c11-6-1-3-7(4-2-6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEPGHXDOUIOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CNC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.